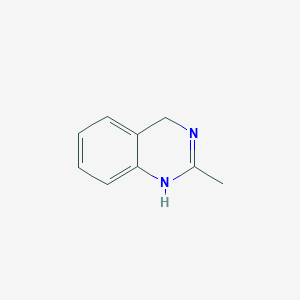

2-methyl-3,4-dihydroquinazoline

概要

説明

2-Methyl-3,4-dihydroquinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The this compound structure consists of a quinazoline core with a methyl group attached to the second carbon and a partially saturated ring, making it a versatile scaffold for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3,4-dihydroquinazoline can be achieved through several methods. One common approach involves the condensation of 2-aminobenzylamine with aldehydes or ketones, followed by cyclization. For example, the reaction of 2-aminobenzylamine with acetaldehyde under acidic conditions can yield this compound. Another method involves the reduction of quinazoline or quinazolinone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and reduce reaction times, making it a viable option for industrial applications .

化学反応の分析

Oxidation Reactions

2-Methyl-3,4-dihydroquinazoline undergoes oxidation to form quinazoline derivatives. This reaction is critical for accessing aromatic heterocycles with applications in medicinal chemistry.

Reagents and Conditions :

-

Oxidizing Agents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA) .

-

Solvents : Chloroform (CHCl₃) or dichloromethane (DCM).

Mechanism :

Oxidation proceeds via dehydrogenation of the 3,4-dihydro ring, converting the saturated C3–C4 bond into a double bond. The methyl group at C2 remains intact during this process.

Example :

Microwave-assisted oxidation using mCPBA in CHCl₃ at 110°C for 4 minutes yields 2-methylquinazoline with >85% efficiency .

Reduction Reactions

The compound can be reduced to tetrahydroquinazoline derivatives, though this is less common due to its inherent partial saturation.

Reagents and Conditions :

-

Reducing Agents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄) .

-

Solvents : Tetrahydrofuran (THF) or ethanol.

Applications :

Reduction is typically employed to modify substituents rather than the core structure. For example, carbonyl groups in side chains can be reduced to alcohols .

Substitution Reactions

The methyl group at C2 and the NH groups in the dihydroquinazoline ring participate in nucleophilic substitutions.

N-Substitution

Reagents :

Conditions :

Example :

N-arylation with 4-nitrochlorobenzene under Cs₂CO₃ mediation produces N-aryl-2-methyl-3,4-dihydroquinazolines in 86–97% yields .

C-Substitution

The methyl group at C2 can undergo functionalization via radical or electrophilic pathways, though this is less explored in literature.

Optimized Synthetic Routes

Key Notes :

-

PPE (Ethyl Polyphosphate) and PPSE (Trimethylsilyl Polyphosphate) act as cyclodehydrating agents, promoting intramolecular amide bond formation .

-

Microwave irradiation reduces reaction times from hours to minutes while improving yields .

Mechanistic Insights

Cyclodehydration involves two steps:

-

Activation : PPE/PPSE protonates the amide carbonyl, enhancing electrophilicity.

-

Nucleophilic Attack : The adjacent amine attacks the activated carbonyl, followed by water elimination to form the dihydroquinazoline ring .

For N-aryl derivatives, electron-withdrawing groups (e.g., nitro, cyano) on the aryl ring facilitate SₙAr reactions, enabling selective functionalization .

Stability and Side Reactions

科学的研究の応用

Synthesis of 2-Methyl-3,4-Dihydroquinazoline

The synthesis of this compound typically involves cyclocondensation reactions starting from readily available precursors such as 2-aminobenzylamine. Recent advancements have utilized microwave-assisted techniques to enhance yields and reduce reaction times. For instance, a study demonstrated an efficient method using ethyl polyphosphate as a cyclodehydrating agent under microwave irradiation, achieving yields of up to 86% for the target compound .

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted the synthesis of various derivatives with enhanced efficacy against bacterial strains, suggesting that modifications to the core structure can lead to improved antimicrobial properties .

Trypanosomiasis Treatment

One of the most notable applications of this compound is in the development of inhibitors for Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds based on this scaffold have been identified as potent inhibitors of TryR (Trypanothione reductase), which is crucial for the survival of the parasite. The structure-activity relationship (SAR) studies revealed that specific substitutions on the dihydroquinazoline core significantly enhance inhibitory potency against both TryR and whole cells of T. brucei .

Calcium Channel Blockers

Some derivatives have shown potential as selective T-type calcium channel blockers, which are important in treating various cardiovascular diseases. This mechanism suggests that these compounds could be explored further for their therapeutic implications in managing conditions associated with calcium channel dysregulation .

Case Study: Inhibitors of Trypanothione Reductase

A detailed investigation into the inhibitory effects of 3,4-dihydroquinazolines on T. brucei TryR was conducted, revealing that certain analogues exhibited low micromolar IC50 values. The study utilized high-resolution crystal structures to elucidate the binding interactions between the inhibitors and the enzyme, providing insights for further optimization .

Case Study: Antimicrobial Derivatives

Another research effort focused on synthesizing new derivatives of this compound with varying substituents to assess their antimicrobial efficacy against a panel of pathogens. The results indicated that specific structural modifications led to enhanced activity, suggesting pathways for developing new antimicrobial agents .

Summary Table of Applications

作用機序

The mechanism of action of 2-methyl-3,4-dihydroquinazoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as anticancer or antibacterial activity . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

類似化合物との比較

2-Methyl-3,4-dihydroquinazoline can be compared with other similar compounds, such as:

Quinazolinone: A compound with a carbonyl group at the fourth position, which affects its chemical reactivity and biological properties.

Tetrahydroquinazoline: A fully saturated derivative with different pharmacological properties and reactivity.

Uniqueness: this compound is unique due to its partially saturated ring, which provides a balance between stability and reactivity. This makes it a versatile scaffold for various chemical reactions and applications in medicinal chemistry .

生物活性

2-Methyl-3,4-dihydroquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a bicyclic compound that features a quinazoline core structure. Its chemical formula is , and it is known for its role as a building block in the synthesis of various biologically active molecules.

The biological activity of this compound primarily arises from its ability to act as an enzyme inhibitor . It binds to the active sites of specific enzymes, thereby blocking their activity and influencing various biochemical pathways. This inhibition can lead to therapeutic effects such as:

- Anticancer Activity : Inhibition of tumor growth by targeting specific cancer-related enzymes.

- Antibacterial Activity : Disruption of bacterial metabolic processes.

- Antifungal Properties : Interference with fungal cell wall synthesis.

The compound's mechanism involves conformational changes in enzyme structures upon ligand binding, creating new binding pockets that enhance specificity and potency against targeted enzymes .

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit potent anticancer properties. A study identified nonpeptide agonists based on the dihydroquinazoline scaffold that showed efficacy against neuroendocrine tumors and other malignancies . The leading compound in this series demonstrated selectivity for somatostatin receptors (sst2), which are implicated in tumor growth regulation.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activities. A series of studies reported on the synthesis and testing of various derivatives against bacterial strains, with some showing significant inhibitory effects . For instance, compounds derived from this compound were found to inhibit Trypanosoma brucei, the causative agent of African sleeping sickness, demonstrating potential in treating parasitic infections .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Enzyme | IC50/EC50 (μM) | Reference |

|---|---|---|---|

| Anticancer | Somatostatin receptors (sst2) | 0.088 - 1.19 | |

| Antimicrobial | T. brucei | IC50 19 - 38 | |

| Enzyme Inhibition | Various enzymes | Varies |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the dihydroquinazoline structure can significantly enhance biological activity. For example, substituents on the aromatic ring can improve binding affinity and selectivity towards specific targets . The development of inhibitors based on this scaffold has led to promising results in both preclinical and clinical settings.

特性

IUPAC Name |

2-methyl-1,4-dihydroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-10-6-8-4-2-3-5-9(8)11-7/h2-5H,6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXVPPKIGHREJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。